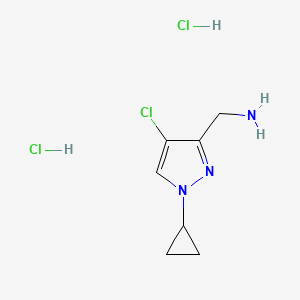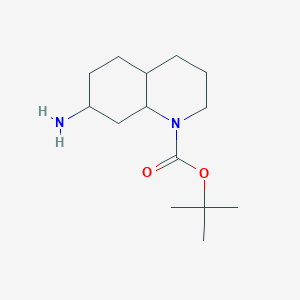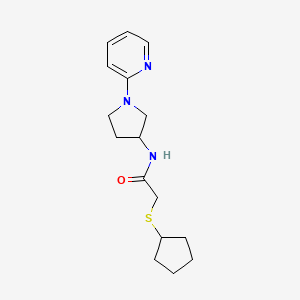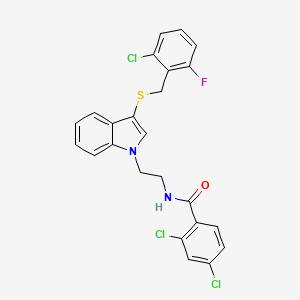![molecular formula C16H16N4O3S B2356204 Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate CAS No. 852376-89-7](/img/structure/B2356204.png)
Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is a useful research compound. Its molecular formula is C16H16N4O3S and its molecular weight is 344.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiproliferative Activity
Research indicates that derivatives of [1,2,4]triazolo[4,3-b]pyridazine exhibit significant antiproliferative activities. These compounds, in their ester form, have shown the ability to inhibit the proliferation of endothelial and tumor cells. This suggests potential applications in cancer research and treatment strategies (Ilić et al., 2011).
Structural Analysis and Medicinal Chemistry
In medicinal chemistry, heterocyclic compounds like pyridazine analogs, which are structurally related to Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate, have shown significant importance. Detailed structural analysis through methods like Density Functional Theory (DFT) calculations, Hirshfeld surface studies, and energy frameworks help in understanding the pharmacological potential of these compounds (Sallam et al., 2021).
Potential as H1-antihistaminic Agents
A series of 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, structurally related to this compound, were synthesized and tested for their in vivo H1-antihistaminic activity. This indicates potential applications in the development of new classes of H1-antihistaminic agents (Alagarsamy et al., 2009).
Antioxidant Properties
Derivatives of [1,2,4]triazolo[4,3-b]pyridazine have shown significant antioxidant abilities, outperforming traditional antioxidants in some assays. This suggests potential applications in the field of oxidative stress and related diseases (Shakir et al., 2017).
Antimicrobial Activity
Some pyridazine derivatives have been synthesized and screened for their antimicrobial activity. This highlights the potential use of this compound in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).
Anti-Asthmatic Activities
Compounds structurally related to this compound have been synthesized and evaluated for their ability to inhibit bronchoconstriction in asthma models. This suggests a potential application in the treatment of asthma and other respiratory diseases (Kuwahara et al., 1997).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.
Mode of Action
The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, potentially altering the function of these targets and leading to its pharmacological effects.
Biochemical Pathways
These could include pathways involved in inflammation, oxidative stress, viral replication, and cell proliferation .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its bioavailability.
Result of Action
Given the pharmacological activities associated with similar compounds, the compound may have effects such as inhibition of inflammation, reduction of oxidative stress, inhibition of viral replication, and inhibition of cell proliferation .
Properties
IUPAC Name |
methyl 2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-10(16(21)23-3)24-14-9-8-13-17-18-15(20(13)19-14)11-4-6-12(22-2)7-5-11/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTKNJBBFBNXOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NN2C(=NN=C2C3=CC=C(C=C3)OC)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(1H-Indol-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2356125.png)
![1-[(1-Methylimidazol-2-yl)methylsulfanyl]butan-2-amine](/img/structure/B2356127.png)

![N-(2-Ethoxyphenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2356129.png)
![Ethyl 2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2356130.png)


![2-[5-(4-Fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid](/img/structure/B2356135.png)

![3-[(4-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2356137.png)
![2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2356138.png)

![N-[1-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-2-phenylethyl]-2-methoxyacetamide](/img/structure/B2356141.png)

